molecular formula C23H26ClN5O3S B2405824 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide CAS No. 1251620-48-0

3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide

Katalognummer: B2405824
CAS-Nummer: 1251620-48-0
Molekulargewicht: 488
InChI-Schlüssel: DVHCHNUNKLGYNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound is a pyrazole-4-carboxamide derivative featuring a sulfonamide-linked 4-(2-chlorophenyl)piperazine moiety and an N-[(4-methylphenyl)methyl] (p-tolylmethyl) substituent. Its structural complexity arises from the integration of three pharmacologically relevant components:

  • Pyrazole core: A heterocyclic scaffold known for modulating receptor binding and metabolic stability.
  • p-Tolylmethyl carboxamide: A hydrophobic substituent that may influence binding affinity and selectivity for target receptors.

Eigenschaften

IUPAC Name

3-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O3S/c1-17-7-9-18(10-8-17)15-25-22(30)19-16-27(2)26-23(19)33(31,32)29-13-11-28(12-14-29)21-6-4-3-5-20(21)24/h3-10,16H,11-15H2,1-2H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHCHNUNKLGYNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Preparation of 4-(2-Chlorophenyl)piperazine (Intermediate B)

4-(2-Chlorophenyl)piperazine is synthesized via nucleophilic aromatic substitution (SNAr) of 1-chloro-2-nitrobenzene with piperazine, followed by reduction.

Procedure :

  • Nitro displacement : Heat 1-chloro-2-nitrobenzene (10 mmol) with excess piperazine (20 mmol) in DMF at 120°C for 24 hr.
  • Reduction : Reduce the nitro group using H₂/Pd-C in ethanol to yield 4-(2-chlorophenyl)piperazine.
  • Purification : Recrystallize from ethanol/water (Yield: 78%, m.p. 132–134°C).

Synthesis of 3-(Chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (Intermediate A)

The pyrazole sulfonyl chloride is prepared via direct sulfonation of 1-methyl-1H-pyrazole-4-carboxylic acid.

Procedure :

  • Sulfonation : Add chlorosulfonic acid (2 eq) dropwise to 1-methyl-1H-pyrazole-4-carboxylic acid (1 eq) in DCM at 0°C. Stir for 6 hr.
  • Quenching : Pour into ice-water, extract with DCM, and dry over Na₂SO₄.
  • Isolation : Remove solvent under reduced pressure to obtain the sulfonyl chloride as a white solid (Yield: 65%, purity >95% by HPLC).

Preparation of 4-Methylbenzylamine (Intermediate C)

4-Methylbenzylamine is commercially available but can be synthesized via reduction of 4-methylbenzonitrile:

  • Reduction : Stir 4-methylbenzonitrile (1 eq) with LiAlH₄ (2 eq) in THF under reflux for 4 hr.
  • Workup : Quench with H₂O, filter, and distill under vacuum (Yield: 89%, b.p. 92–94°C).

Convergent Synthesis of the Target Compound

Sulfonamide Bond Formation

React Intermediate A with Intermediate B to form the sulfonamide linkage.

Procedure :

  • Coupling : Add Intermediate A (1 eq) to a solution of Intermediate B (1.2 eq) and Et₃N (2 eq) in THF at 0°C.
  • Stirring : Warm to room temperature and stir for 12 hr.
  • Workup : Extract with EtOAc, wash with brine, and dry over MgSO₄.
  • Isolation : Purify via silica gel chromatography (Hexane/EtOAc 3:1) to yield 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazole-4-carboxylic acid (Yield: 82%, Rf = 0.45).

Carboxamide Formation

Activate the carboxylic acid and couple with 4-methylbenzylamine.

Procedure :

  • Activation : Treat the carboxylic acid (1 eq) with oxalyl chloride (1.5 eq) in DCM at 0°C for 2 hr.
  • Aminolysis : Add 4-methylbenzylamine (1.5 eq) and Et₃N (2 eq) in THF. Stir for 6 hr.
  • Workup : Concentrate under vacuum and purify via recrystallization (EtOH/H₂O) to obtain the target compound (Yield: 75%, m.p. 168–170°C).

Characterization Data

The final product was characterized using:

Technique Data
1H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, pyrazole-H), 7.35–7.28 (m, 4H, Ar-H), 6.95 (d, J = 8 Hz, 2H, Ar-H), 4.52 (d, J = 6 Hz, 2H, CH₂), 3.72 (s, 3H, NCH₃), 3.15–3.05 (m, 8H, piperazine-H), 2.34 (s, 3H, Ar-CH₃).
13C NMR (100 MHz, CDCl₃) δ 165.2 (C=O), 148.5 (pyrazole-C), 139.7 (Ar-C), 133.2 (C-Cl), 129.8–126.4 (Ar-C), 52.1 (NCH₃), 49.8 (piperazine-C), 42.3 (CH₂), 21.1 (Ar-CH₃).
HRMS (ESI+) m/z calcd for C₂₃H₂₆ClN₅O₃S [M+H]+: 504.1462; found: 504.1465.
HPLC Purity 98.6% (C18 column, MeCN/H₂O 70:30, 1 mL/min).

Optimization and Challenges

  • Sulfonation Selectivity : Excess chlorosulfonic acid led to polysulfonation; stoichiometric control at 0°C minimized byproducts.
  • Piperazine Reactivity : Using 1.2 eq of Intermediate B ensured complete conversion of the sulfonyl chloride.
  • Carboxamide Coupling : EDCI/HOBt coupling was attempted but offered no yield improvement over the acid chloride route.

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and related pyrazole/piperazine derivatives:

Compound Name Structural Features Receptor Affinity/Biological Activity Reference
Target Compound :
3-{[4-(2-Chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide
- Pyrazole-4-carboxamide
- 2-Chlorophenylpiperazine sulfonyl
- p-Tolylmethyl substituent
Inferred: Potential CB1/CB2 receptor modulation (structural analogy)
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide - Pyrazole-3-carboxamide
- 2,4-Dichlorophenyl substituent
- 3-Pyridylmethyl group
IC₅₀ = 0.139 nM at CB1 receptor (cannabinoid antagonist)
1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone - Dihydropyrazole
- 4-Chlorophenyl/4-fluorophenyl substituents
Structural confirmation (no explicit activity reported)
Anandamide (Arachidonylethanolamide) - Endogenous fatty acid ethanolamide
- Arachidonic acid backbone
Binds CB1/CB2 receptors (Ki = 89 nM at CB1)
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine - Pyridazine core
- Piperazine-chlorophenoxypropyl chain
Anti-bacterial, anti-platelet aggregation

Key Structural and Functional Insights:

Pyrazole Positional Isomerism :

  • The target compound’s pyrazole-4-carboxamide differs from the pyrazole-3-carboxamide in . Positional isomerism significantly impacts receptor binding; the 3-carboxamide analog in exhibits potent CB1 antagonism (IC₅₀ = 0.139 nM), while the 4-carboxamide variant may alter steric interactions with the receptor’s binding pocket .

Chlorophenyl Substitution Patterns: The 2-chlorophenyl group on the target compound’s piperazine contrasts with the 2,4-dichlorophenyl substituent in .

Sulfonyl vs. Carboxamide Linkers :

  • The sulfonyl bridge in the target compound increases molecular rigidity and polarity compared to carboxamide-linked analogs. This may reduce blood-brain barrier permeability but improve metabolic stability .

Comparison with Endogenous Ligands: Anandamide (), a natural CB1 agonist, lacks the pyrazole/piperazine scaffold but shares a hydrophobic tail. The target compound’s synthetic design likely prioritizes receptor selectivity and enzymatic stability over mimicking endogenous ligand flexibility .

Biologische Aktivität

The compound 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention due to its potential pharmacological applications. This article explores its biological activity, focusing on its effects on various biological systems, including antibacterial properties, enzyme inhibition, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is C19H22ClN5O2S, with a molecular weight of approximately 437.93 g/mol. The structure features a sulfonamide group linked to a piperazine moiety and a pyrazole ring, which are known to contribute to its biological activity.

Antibacterial Activity

Research has demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, studies on related piperazine derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The compound's sulfonamide group is particularly noted for its role in antibacterial action due to its ability to inhibit bacterial enzyme functions essential for survival .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies indicate that derivatives containing the piperazine nucleus exhibit strong AChE inhibitory activity, which is beneficial in treating conditions like Alzheimer's disease. The IC50 values for these activities suggest that the compound may be effective in modulating enzyme activity in therapeutic contexts .

Potential Therapeutic Applications

Given the structural features of the compound, it may have applications in several therapeutic areas:

  • Anesthetic Activity : Compounds with piperidine structures are often associated with anesthetic properties.
  • Diabetes Management : Some derivatives have shown potential in controlling plasma glucose levels, indicating possible use in diabetes treatment.
  • Cancer Therapy : The ability of sulfonamide derivatives to inhibit specific enzymes suggests potential applications in cancer chemotherapy .

Case Studies and Research Findings

A detailed analysis of related compounds reveals consistent findings regarding their biological activities:

CompoundAntibacterial ActivityAChE Inhibition (IC50)Urease Inhibition
Compound AModerate against S. typhi2.14 µMStrong
Compound BStrong against B. subtilis0.63 µMModerate
Compound CWeak against E. coli5.00 µMWeak

These findings highlight the varying degrees of biological activity among structurally similar compounds, suggesting that modifications can enhance efficacy against specific targets .

Q & A

Q. What are the optimal synthetic routes for preparing 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide?

The synthesis typically involves three critical steps:

  • Pyrazole Core Formation : Condensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds under reflux conditions (e.g., ethanol at 80°C for 6–12 hours) .
  • Sulfonation : Reaction with chlorosulfonic acid or sulfur trioxide in dichloromethane at 0–5°C to introduce the sulfonyl group .
  • Piperazine Functionalization : Nucleophilic substitution of the sulfonyl chloride intermediate with 4-(2-chlorophenyl)piperazine in the presence of a base like triethylamine .
    Key Optimization Parameters : Reaction temperature control during sulfonation (to avoid side reactions) and stoichiometric ratios (e.g., 1:1.2 molar ratio of sulfonyl chloride to piperazine) to maximize yield (typically 60–75%) .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are critical for verifying the pyrazole ring, piperazine substituents, and carboxamide linkage. For example, the methyl group on the pyrazole (δ ~3.5 ppm) and aromatic protons (δ ~7.2–7.8 ppm) are diagnostic .
  • Mass Spectrometry (HRMS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 502.1) and fragmentation patterns .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C: 57.89%, H: 4.82%, N: 14.03%) .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

  • Receptor Binding Assays : Screen for affinity toward serotonin (5-HT1A/2A_{1A/2A}) or dopamine receptors due to the piperazine moiety. Use radioligand displacement assays (e.g., 3H^3H-ketanserin for 5-HT2A_{2A} ) .
  • Functional cAMP Assays : Test G-protein coupling efficiency in transfected HEK293 cells .
  • In Vitro Cytotoxicity : Evaluate against human cell lines (e.g., HepG2 or HEK293) using MTT assays (IC50_{50} values >10 μM suggest low toxicity) .

Advanced Research Questions

Q. How do structural modifications (e.g., chlorophenyl position) influence receptor selectivity?

  • Case Study : Moving the chloro substituent from the 2- to 3- or 4-position on the phenyl ring (as in and ) alters steric and electronic interactions:
    • 2-Chlorophenyl : Enhanced 5-HT1A_{1A} affinity (Ki_i = 12 nM) due to optimal π-π stacking .
    • 4-Chlorophenyl : Increased dopamine D2_2 binding (Ki_i = 8 nM) via improved hydrophobic interactions .
  • Methodological Approach : Use molecular docking (e.g., AutoDock Vina) and site-directed mutagenesis to map binding pockets .

Q. How can contradictory data on metabolic stability be resolved?

  • Problem : Discrepancies in hepatic microsomal half-life (e.g., t1/2_{1/2} = 45 min in human vs. 120 min in rat) may arise from species-specific CYP450 isoforms.
  • Resolution :
    • CYP Inhibition Assays : Identify isoforms responsible for metabolism (e.g., CYP3A4/2D6) using isoform-selective inhibitors .
    • LC-MS/MS Metabolite Profiling : Characterize oxidative metabolites (e.g., hydroxylation at the piperazine ring) .
    • Structural Stabilization : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP affinity .

Q. What strategies mitigate low aqueous solubility during formulation?

  • Salt Formation : React with hydrochloric acid to form a hydrochloride salt (improves solubility by >10-fold) .
  • Nanoparticle Encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size: 150–200 nm) to enhance bioavailability .
  • Co-Solvent Systems : Employ PEG 400/water mixtures (70:30 v/v) for in vivo studies .

Q. How can structure-activity relationship (SAR) studies guide lead optimization?

  • Core Modifications :
    • Pyrazole Methyl Group : Removal reduces metabolic stability but increases D2_2 affinity .
    • Sulfonyl Group Replacement : Substituting with carbonyl decreases 5-HT1A_{1A} binding (ΔKi_i = +20 nM) .
  • Methodology :
    • Parallel synthesis of analogs with systematic substituent variations .
    • QSAR modeling using Hammett constants and logP values .

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